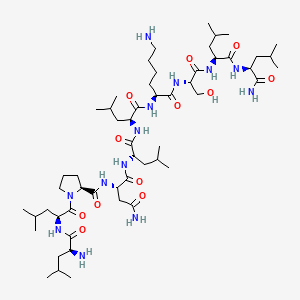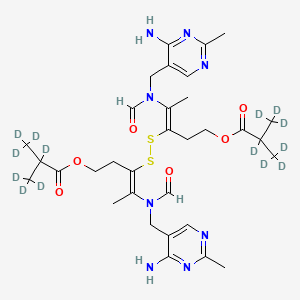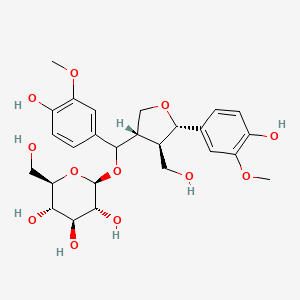
Tanegoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tanegoside is a lignan glycoside isolated from the stems of Tinospora sinensis, a plant belonging to the Menispermaceae family . It is known for its various biological activities and potential therapeutic applications. The molecular formula of this compound is C26H34O12, and it has a molecular weight of 538.54 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tanegoside is typically isolated from the stems of Tinospora sinensis through a series of extraction and purification steps. The stems are first extracted with ethanol, and the ethanolic extract is partitioned between ethyl acetate and water . The water layer is then passed through a Diaion HP-20 column and washed with methanol. Further purification is achieved using reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Tanegoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tanegoside is used as a reference compound in phytochemical studies to identify and characterize similar lignan glycosides.
Biology: It has been investigated for its anti-inflammatory, immunomodulatory, and antioxidant properties.
Medicine: this compound shows promise in the treatment of diseases such as diabetes, cancer, and cardiovascular disorders due to its bioactive properties.
Industry: The compound is used in the development of natural health products and supplements.
Wirkmechanismus
The mechanism of action of Tanegoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and immune responses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence the expression of genes related to these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tanegoside is structurally similar to other lignan glycosides, such as tinosposides A and B, which are also isolated from Tinospora sinensis . These compounds share similar biological activities and potential therapeutic applications.
Uniqueness
What sets this compound apart from other lignan glycosides is its unique molecular structure and specific biological activities. While other lignan glycosides may exhibit similar properties, this compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C26H34O12 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(4-hydroxy-3-methoxyphenyl)-[(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-34-18-7-12(3-5-16(18)29)24-14(9-27)15(11-36-24)25(13-4-6-17(30)19(8-13)35-2)38-26-23(33)22(32)21(31)20(10-28)37-26/h3-8,14-15,20-33H,9-11H2,1-2H3/t14-,15+,20+,21+,22-,23+,24+,25?,26-/m0/s1 |
InChI-Schlüssel |
WMABCPOXSNGIJO-ABXNQLLSSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](CO2)C(C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




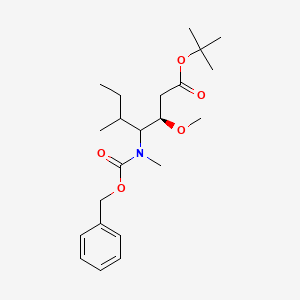

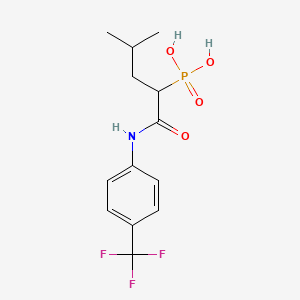
![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
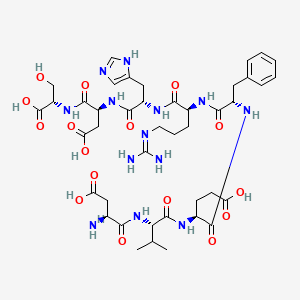
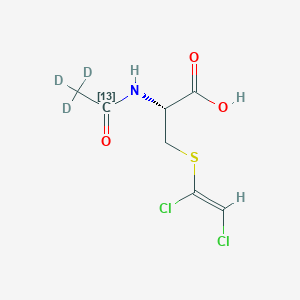
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
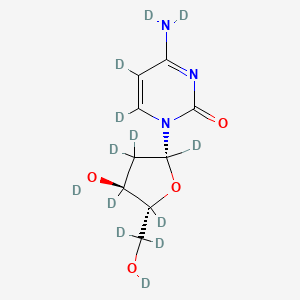

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
